N-(6-methyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be formed by cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling Reactions: The final step involves coupling the benzothiazole and oxazole moieties through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
N-(6-methyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes . In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline: This compound has similar structural features but lacks the oxazole ring, which may result in different biological activities.
4-(6-methyl-1,3-benzothiazol-2-yl)aniline: Another similar compound that also lacks the oxazole ring and has different applications and properties.
Properties
Molecular Formula |
C18H13N3O2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H13N3O2S/c1-11-7-8-13-16(9-11)24-18(19-13)20-17(22)14-10-15(23-21-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20,22) |
InChI Key |
XWRTXWSBUBIAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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